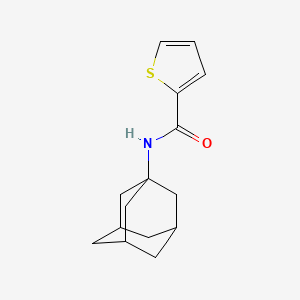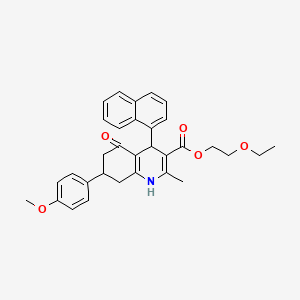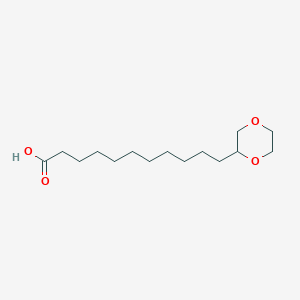
N-1-adamantyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-2-thiophenecarboxamide, also known as A-366, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. A-366 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mecanismo De Acción
N-1-adamantyl-2-thiophenecarboxamide works by inhibiting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene transcription. By inhibiting BET proteins, N-1-adamantyl-2-thiophenecarboxamide can reduce the expression of oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-1-adamantyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the improvement of cognitive function. In cancer cells, N-1-adamantyl-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-1-adamantyl-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in the inflammatory response. In animal models of Alzheimer's disease, N-1-adamantyl-2-thiophenecarboxamide has been shown to improve cognitive function by reducing the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-adamantyl-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins without affecting other proteins in the cell. However, one limitation of using N-1-adamantyl-2-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-1-adamantyl-2-thiophenecarboxamide, including the development of more potent and selective inhibitors of BET proteins, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, the development of more effective methods for delivering N-1-adamantyl-2-thiophenecarboxamide to cells and tissues could also lead to new applications in scientific research.
Métodos De Síntesis
The synthesis of N-1-adamantyl-2-thiophenecarboxamide involves the reaction of 1-adamantylamine with thiophene-2-carboxylic acid, followed by the addition of oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired product, N-1-adamantyl-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-1-adamantyl-2-thiophenecarboxamide has been shown to have potential applications in a variety of scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, N-1-adamantyl-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins, which are involved in the regulation of oncogenes. Inflammation research has also shown that N-1-adamantyl-2-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorders, N-1-adamantyl-2-thiophenecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-adamantyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHCZWMEPENLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)


![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)
![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)


![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223699.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
![9-[3-(diethylamino)propyl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5223703.png)
![ethyl [2,2,2-trifluoro-1-[(2-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5223711.png)
![N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)